MFCD31714192
Overview
Description
4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid: (MFCD31714192) is a chemical compound with the molecular formula C9H6N2O3S and a molecular weight of 222.22377 g/mol . This compound is known for its unique structure, which includes a thioxo group and an oxadiazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid typically involves the reaction of appropriate benzoic acid derivatives with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the oxadiazole ring.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: In biological research, it is studied for its potential antimicrobial and antifungal properties due to the presence of the oxadiazole ring.
Medicine: The compound is being explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The thioxo group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenol
- 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-aniline
Comparison: Compared to similar compounds, 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid is unique due to the presence of the carboxylic acid group, which can enhance its solubility and reactivity. This makes it a more versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-8(13)6-3-1-5(2-4-6)7-10-9(15)14-11-7/h1-4H,(H,12,13)(H,10,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPNBWFUGVHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)ON2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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